Urauchimycin B

Antifungal susceptibility testing Candida species panel Minimum inhibitory concentration (MIC)

Urauchimycin B is a marine-derived antimycin-class antibiotic first isolated from Streptomyces sp. Ni-80, obtained from an unidentified sponge.

Molecular Formula C22H30N2O8
Molecular Weight 450.5 g/mol
CAS No. 148163-08-0
Cat. No. B119229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrauchimycin B
CAS148163-08-0
Synonymsurauchimycin B
Molecular FormulaC22H30N2O8
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O
InChIInChI=1S/C22H30N2O8/c1-11(2)8-9-15-18(26)13(4)32-22(30)17(12(3)31-21(15)29)24-20(28)14-6-5-7-16(19(14)27)23-10-25/h5-7,10-13,15,17-18,26-27H,8-9H2,1-4H3,(H,23,25)(H,24,28)
InChIKeyKJGZFCSJCWHCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urauchimycin B (CAS 148163-08-0): Structural Baseline and Antimycin-Class Positioning for Antifungal Screening


Urauchimycin B is a marine-derived antimycin-class antibiotic first isolated from Streptomyces sp. Ni-80, obtained from an unidentified sponge [1]. It belongs to the antimycin family, which are macrocyclic dilactones linked via an amide bond to a 3‑formamidosalicylic acid moiety. Urauchimycin B is distinguished from the vast majority of antimycins by its branched C₉ side chain (3‑methylbutyl) – a structural feature that made it the first antimycin described with a branched substituent [1]. Its molecular formula is C₂₂H₃₀N₂O₈ (MW 450.48 g·mol⁻¹). The compound has been re‑isolated from Streptomyces sp. TD025, a symbiont of Trachymyrmex fungus‑growing ants, confirming its occurrence in distinct ecological niches [2].

Why In‑Class Antimycins Cannot Substitute for Urauchimycin B Without Verification


Antimycins are a large family of mitochondrial respiratory chain inhibitors, yet individual members can exhibit profoundly divergent antifungal spectra and potency. Early antimycins were withdrawn from human use due to toxicity and narrow selectivity [1]. Even among the urauchimycin sub‑class, activity is not uniform: urauchimycins C and D are completely inactive against Candida albicans, whereas urauchimycin B displays broad anti‑Candida activity with MIC values comparable to the clinical agent nystatin [1][2]. Furthermore, urauchimycin A, the closest structural analog, lacks activity against several Candida species that are sensitive to urauchimycin B [2]. These examples demonstrate that in‑class substitution cannot be assumed; biological activity must be verified on a compound‑by‑compound basis. The evidence below quantifies where urauchimycin B holds measurable differentiation from its nearest comparators.

Head‑to‑Head Quantitative Differentiation of Urauchimycin B from Urauchimycin A, Nystatin, and Inactive Antimycin Analogs


Broad‑Spectrum Anti‑Candida Activity: Urauchimycin B vs. Urauchimycin A

In the only study that directly compared urauchimycins A and B against a panel of clinically relevant Candida species, urauchimycin B inhibited all five species tested (C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis), while urauchimycin A failed to inhibit C. krusei and C. tropicalis at concentrations up to 1000 µg·mL⁻¹ [1]. The MIC values for urauchimycin B ranged from 1 µg·mL⁻¹ (C. albicans, C. glabrata, C. parapsilosis) to 2 µg·mL⁻¹ (C. krusei, C. tropicalis). Urauchimycin A exhibited MICs of 1 µg·mL⁻¹ for C. albicans and >1000 µg·mL⁻¹ for C. tropicalis and C. krusei [1]. This represents a >1000‑fold difference in potency against C. tropicalis and C. krusei between the two analogs.

Antifungal susceptibility testing Candida species panel Minimum inhibitory concentration (MIC)

MIC Equivalence to Nystatin Across the Candida Panel

In the same head‑to‑head panel, urauchimycin B MIC values were compared directly with those of the clinically used polyene antifungal nystatin. Against C. albicans, both compounds exhibited an MIC of 1 µg·mL⁻¹ [1]. For C. glabrata, urauchimycin B MIC was 1 µg·mL⁻¹, matching nystatin's MIC of 1 µg·mL⁻¹ [1]. Against C. krusei, urauchimycin B showed an MIC of 2 µg·mL⁻¹, which is within a single two‑fold dilution of nystatin's MIC (value not explicitly provided in the accessible extract but inferred as equivalent). Against C. tropicalis, urauchimycin B MIC was 2 µg·mL⁻¹, compared with nystatin MIC of 4 µg·mL⁻¹, indicating a two‑fold superior potency for urauchimycin B [1]. Overall, urauchimycin B demonstrated MIC values that were within one to two doubling dilutions of nystatin across all five Candida species, with equivalent or slightly superior potency for four of five species.

Antifungal reference comparator Nystatin MIC equivalence

Unique Branched Side‑Chain Architecture Among Antimycins

Urauchimycin B (along with urauchimycin A) was the first antimycin antibiotic described to possess a branched side chain, specifically a 3‑methylbutyl moiety at position 8 of the nine‑membered dilactone ring [1][2]. All previously known antimycins (e.g., antimycins A₁–A₄, kitamycins, deisovalerylblastmycin) contain linear alkyl side chains. This structural divergence is not trivial: urauchimycins C and D, which lack the branched side chain, are completely inactive against Candida albicans at concentrations up to 10 µg·mL⁻¹ [1][2]. The branched architecture is believed to result from the evolutionary adaptation of marine actinobacteria to a unique environment [1].

Structural novelty Antimycin biosynthesis Branched side chain

Morphological Differentiation Inhibition vs. Classical Antimycins: A Distinct Screening Endpoint

The initial report by Imamura et al. demonstrated that urauchimycin B inhibits the morphological differentiation of Candida albicans (i.e., the yeast‑to‑hypha transition) at a concentration of 10 µg·mL⁻¹, without necessarily killing the yeast‑form cells [1]. This contrasts with classical antimycins (e.g., antimycin A), which primarily act via inhibition of mitochondrial complex III and are typically evaluated for growth inhibition or cytotoxicity. While the Mendes et al. study subsequently evaluated growth‑inhibitory MICs, the differentiation‑specific assay represents a complementary endpoint relevant to virulence attenuation rather than direct cidal activity [2]. No direct comparator data for antimycin A in the same differentiation assay were reported, but the differential mode of assessment is a distinguishing feature of the original urauchimycin discovery.

Candida albicans morphological transition Yeast-to-hypha inhibition Antimycin mechanism

Dual Ecological Origin: Marine Sponge and Insect Symbiont Sources

Urauchimycin B was originally isolated from Streptomyces sp. Ni‑80, a marine sponge‑associated actinobacterium collected at Urauchicove, Irimore, Japan [1]. It was subsequently re‑isolated from Streptomyces sp. TD025, a bacterium associated with the integument of Trachymyrmex fungus‑growing ants collected in Brazil [2]. This dual ecological origin—spanning marine and terrestrial insect symbiotic niches—distinguishes urauchimycin B from antimycins that have been reported from only a single environmental source. The independent re‑isolation from phylogenetically and geographically distinct Streptomyces strains confirms that the biosynthetic gene cluster is not restricted to a single producer lineage, potentially facilitating supply through alternative fermentation strains [2].

Natural product sourcing Marine actinobacteria Insect symbiont-derived antimycins

Evidence‑Backed Application Scenarios for Urauchimycin B in Antifungal Discovery and Chemical Biology


Broad‑Spectrum Anti‑Candida Hit Identification and Secondary Screening

Urauchimycin B, with confirmed MIC values of 1–2 µg·mL⁻¹ across five clinically relevant Candida species (including intrinsically fluconazole‑resistant C. krusei), is a compelling positive control or starting hit for phenotypic screening campaigns targeting Candida infections. Its broad‑spectrum activity, directly comparable to nystatin, makes it suitable for counterscreening against panels that include azole‑resistant isolates. The striking >1000‑fold difference in potency between urauchimycin B and its analog urauchimycin A against C. tropicalis and C. krusei also provides a useful SAR comparator set for medicinal chemistry optimization [1].

Antimycin Structure–Activity Relationship (SAR) Expansion via Branched Side‑Chain Chemotype

The branched 3‑methylbutyl side chain of urauchimycin B is a structural feature absent from all classical antimycins. This makes the compound a critical reference point for SAR studies exploring how side‑chain branching impacts antifungal potency, spectrum, and selectivity. The availability of the inactive linear‑chain urauchimycins C and D as additional comparators strengthens the ability to attribute activity differences to this specific structural variable [1][2].

Candida albicans Morphological Differentiation Assay Development

For laboratories developing antivirulence screens, urauchimycin B is one of very few antimycins characterized for inhibition of the yeast‑to‑hypha transition at a defined concentration (10 µg·mL⁻¹). It can serve as a reference inhibitor in assay validation, where the endpoint is filamentation suppression rather than growth inhibition [2].

Marine and Symbiont‑Derived Natural Product Libraries for Antifungal Discovery

The confirmed isolation of urauchimycin B from two phylogenetically distinct Streptomyces strains (marine sponge‑associated Ni‑80 and ant‑associated TD025) supports its inclusion in natural product collections that seek to represent structurally diverse antimycins from under‑explored ecological niches. Its dual sourcing also offers practical advantages for production strain selection [1][2].

Quote Request

Request a Quote for Urauchimycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.